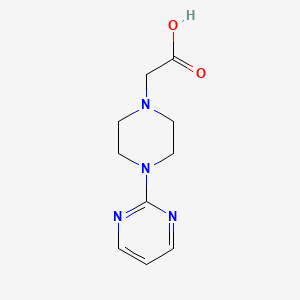

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Descripción

BenchChem offers high-quality (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-pyrimidin-2-ylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-9(16)8-13-4-6-14(7-5-13)10-11-2-1-3-12-10/h1-3H,4-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZFCZQYRLBPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589409 | |

| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244255-92-3 | |

| Record name | [4-(Pyrimidin-2-yl)piperazin-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

This document provides a comprehensive, technically detailed guide for the synthesis of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrimidine and piperazine scaffolds are core fragments in a multitude of biologically active molecules.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of the target molecule is most efficiently achieved through a two-step linear sequence. The core logic is to first construct the key intermediate, 1-(pyrimidin-2-yl)piperazine, and then append the acetic acid moiety via N-alkylation. This strategy avoids the complexities of handling piperazine-1-acetic acid, which can be zwitterionic, and simplifies the purification process.

The chosen synthetic pathway is outlined below:

Sources

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Abstract

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring, a piperazine core, and a carboxylic acid moiety. This unique structural combination confers amphoteric properties, making its physicochemical characterization essential for applications in medicinal chemistry and drug development. Understanding properties such as ionization constants (pKa), lipophilicity (logP/D), and aqueous solubility is fundamental to predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this and related molecules. This guide provides a comprehensive overview of the key physicochemical properties of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, details authoritative experimental protocols for their determination, and discusses the profound implications of these properties on its behavior in biological systems.

Compound Identification and Core Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of all subsequent analysis.

Chemical Structure and Identifiers

-

IUPAC Name: (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

-

Molecular Formula: C₁₀H₁₄N₄O₂

-

Molecular Weight: 222.24 g/mol

-

CAS Number: 20847-96-5

-

Canonical SMILES: C1CN(CCN1CC(=O)O)C2=NC=CC=N2

Summary of Physicochemical Properties

The properties of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid are dictated by its constituent functional groups: the acidic carboxylic acid, the basic piperazine nitrogens, and the weakly basic pyrimidine ring. While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from similar compounds. These predictions are crucial for designing relevant experiments.

| Property | Predicted Value/Range | Implication for Drug Development |

| pKa (acidic) | ~3.5 - 4.5 | Carboxylic acid will be deprotonated (anionic) at physiological pH (7.4). |

| pKa (basic) | ~7.0 - 8.0 (Piperazine N4) | The piperazine nitrogen adjacent to the pyrimidine ring will be partially protonated (cationic) at physiological pH. |

| pKa (basic) | ~2.0 - 3.0 (Piperazine N1) | The piperazine nitrogen adjacent to the acetic acid group is less basic. |

| Calculated logP | -0.5 to 1.0 | Indicates a relatively hydrophilic character.[1] |

| Aqueous Solubility | pH-dependent | Expected to have higher solubility at low and high pH values, with a minimum near its isoelectric point. |

Experimental Determination of Physicochemical Properties

To move beyond prediction, rigorous experimental measurement is required. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters. These methods are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals.[2][3][4]

Determination of Ionization Constants (pKa)

The pKa values dictate the extent of a molecule's ionization at a given pH, which profoundly impacts its solubility, permeability, and target binding.[5][6] For an amphoteric compound like this, multiple pKa values must be determined. Potentiometric titration is an authoritative and direct method for this purpose.

Principle: The compound is dissolved in a co-solvent/water mixture and titrated with a strong acid and a strong base. The pKa is the pH at which 50% of the functional group is ionized, identified as the midpoint of the buffering regions on the titration curve.

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh ~5 mg of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution. Include an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Continue well past the inflection points.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the curve. Specialized software can be used to calculate the derivatives of the curve to precisely identify the inflection points and subsequently the pKa values.

Caption: Key parameters influencing the effective lipophilicity (logD).

Determination of Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. [7]For ionizable compounds, solubility is highly dependent on pH. A kinetic solubility assay using nephelometry is a high-throughput method suitable for early drug discovery.

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer), initiating precipitation. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

-

Measurement: Immediately place the plate into a nephelometer, which measures light scattering. Monitor the light scattering signal over time (e.g., for 2 hours) as the precipitate forms and equilibrates.

-

Calibration Curve: In parallel, prepare a set of calibration standards by making serial dilutions of the compound in a solvent system where it is fully soluble (e.g., 50% Acetonitrile/Water).

-

Quantification: The light scattering signal from the test wells is compared to a standard curve of known concentrations to determine the concentration of the dissolved compound, which represents its kinetic solubility.

Implications for Drug Development

The physicochemical properties of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid are not merely academic data points; they are critical determinants of its potential as a therapeutic agent. [8]

-

Absorption: The compound's amphoteric nature and predicted low-to-moderate logP suggest that its absorption after oral administration will be complex and pH-dependent. The presence of both positive and negative charges at physiological pH can impact its ability to passively diffuse across the gastrointestinal membrane. [9]The balance between sufficient solubility to be present at the membrane surface and adequate lipophilicity to cross it is key. [10]

-

Distribution: A relatively low logD at pH 7.4 would likely lead to lower plasma protein binding and a higher volume of distribution into aqueous compartments. This hydrophilicity may limit its ability to cross the blood-brain barrier unless active transport mechanisms are involved.

-

Metabolism & Excretion: Hydrophilic compounds are often less susceptible to extensive metabolism by cytochrome P450 enzymes and are more likely to be eliminated by renal excretion. The specific metabolic fate would require dedicated in vitro studies.

-

Formulation: The pH-dependent solubility profile is a critical consideration for formulation. [7]For an oral dosage form, the compound's low solubility near its isoelectric point could be a challenge. For intravenous formulations, the compound could be formulated as a salt at a pH where its solubility is maximized. [5]

Conclusion

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid presents a classic case study in the physicochemical challenges and opportunities of amphoteric, heterocyclic molecules in drug discovery. Its properties are a delicate balance of its acidic and basic functional groups. Rigorous experimental determination of its pKa, logD, and pH-solubility profile is essential for any research and development program. The protocols and insights provided in this guide offer a robust framework for generating the critical data needed to understand its ADME profile, guide molecular optimization, and enable rational formulation development.

References

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 18, 2026, from [Link]

- OECD. (2006). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Summary of Considerations in the Report from the OECD Expert Group on Physical Chemistry. OECD Publishing.

- OECD. (2017). Full List of Test Guidelines. Retrieved from an internal OECD document repository.

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 18, 2026, from [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved January 18, 2026, from [Link]

- Sachan, R. K., et al. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2010, 834497.

- Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.

- Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum.

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 18, 2026, from [Link]

- Comer, J., & Box, K. (2021). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class.

-

Drug Design Org. (n.d.). ADME Properties - Pharmacokinetics. Retrieved January 18, 2026, from [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. oecd.org [oecd.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. physchem.org.uk [physchem.org.uk]

- 10. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid: A Proposed Research Framework

Abstract

The compound (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid represents a novel chemical entity with a currently uncharacterized mechanism of action. This technical guide addresses the existing knowledge gap by first contextualizing the molecule within the broader class of pyrimidinylpiperazine derivatives, which have demonstrated a wide range of biological activities. Recognizing the absence of direct mechanistic data, this document serves as a comprehensive research framework for drug development professionals and scientists. It outlines a systematic, multi-tiered strategy to thoroughly elucidate the compound's mechanism of action, from initial target identification to preclinical validation. This guide provides detailed, field-proven experimental protocols and logical workflows designed to establish a robust, self-validating understanding of the compound's pharmacological profile.

Introduction: The Pyrimidinylpiperazine Scaffold and the Knowledge Gap

The pyrimidinylpiperazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse therapeutic applications. Derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and psychoactive agents. For instance, certain derivatives have shown promising antimicrobial activity against various bacterial and fungal strains[1][2]. Others have been synthesized and evaluated as selective monoamine oxidase (MAO)-A inhibitors, suggesting potential applications in the treatment of depression[3].

Despite the therapeutic potential of this chemical class, the specific compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, remains largely unexplored in the public domain. There is a conspicuous absence of peer-reviewed literature detailing its synthesis, biological activity, or mechanism of action (MOA). This guide, therefore, puts forth a logical and technically rigorous workflow to systematically characterize this molecule, transforming it from a chemical structure to a pharmacologically understood entity.

A Phased Approach to Mechanism of Action Elucidation

The following sections detail a proposed multi-phase research program. This program is designed to be iterative, with findings from each phase informing the experimental design of the subsequent phase. The overarching goal is to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase I: Target Agnostic Phenotypic Screening and Initial Profiling

The initial phase is designed to cast a wide net, identifying any potential biological activity of the compound without preconceived bias towards a specific target. This is a cornerstone of phenotypic drug discovery, which excels at identifying compounds with novel mechanisms of action[4][][6][7].

2.1 High-Content Cellular Imaging

High-content imaging provides a powerful, unbiased method to observe the effects of a compound on cellular morphology.

-

Objective: To identify any observable cellular phenotype induced by the compound.

-

Rationale: Changes in cell shape, organelle morphology, or the localization of specific proteins can provide the first clues to the compound's MOA. This approach is target-agnostic and can reveal unexpected biological effects[8].

Protocol 2.1.1: High-Content Phenotypic Screening

-

Cell Line Selection: Utilize a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa for cervical cancer, A549 for lung carcinoma, U-2 OS for osteosarcoma).

-

Compound Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a concentration range of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (e.g., 10 nM to 100 µM) for 24 to 72 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

-

Staining: Fix cells and stain with a multiplexed dye set to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin filaments).

-

Image Acquisition: Use an automated high-content imaging system to capture multi-channel fluorescence images.

-

Data Analysis: Employ image analysis software to quantify a wide array of cellular features (e.g., nuclear size, cell area, mitochondrial texture, cytoskeletal arrangement). Compare compound-treated cells to controls to identify significant phenotypic "fingerprints."

2.2 Broad-Spectrum Target Profiling

To complement the phenotypic screen, a broad biochemical screen against a panel of common drug targets can rapidly identify potential molecular interactions.

-

Objective: To identify potential protein targets through in vitro binding or enzymatic assays.

-

Rationale: This approach quickly narrows the field of potential targets and can suggest entire protein families for further investigation. It is a cost-effective method to generate initial "hits"[9].

Protocol 2.2.1: Kinome and Receptor Panel Screening

-

Service Selection: Engage a contract research organization (CRO) offering comprehensive kinase and receptor profiling services (e.g., services that screen against hundreds of kinases and G-protein coupled receptors)[10][11][12][13].

-

Compound Submission: Provide the compound at a standard screening concentration (typically 1-10 µM).

-

Assay Formats: Assays are typically radiometric (e.g., HotSpot™) for kinases or radioligand binding assays for receptors[11][14]. The output is usually percent inhibition or percent binding relative to a control.

-

Data Interpretation: Analyze the results to identify any kinases or receptors that show significant inhibition or binding. A common threshold for a "hit" is >50% inhibition at the screening concentration.

Phase II: Target Identification and Validation

Results from Phase I will generate initial hypotheses about the compound's biological effects and potential targets. Phase II is focused on rigorously identifying the specific molecular target(s) and validating their engagement by the compound in a cellular context[15][16][17][18].

3.1 Affinity-Based Target Identification

If a strong phenotypic effect is observed but broad-spectrum screening yields no clear targets, affinity-based proteomics is a powerful unbiased method for target identification.

-

Objective: To isolate and identify proteins that directly bind to the compound.

-

Rationale: This method directly links the compound to its binding partners within the complex environment of a cell lysate.

Protocol 3.1.1: Affinity Chromatography

-

Compound Immobilization: Synthesize an analog of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a lysate from a cell line that exhibits a strong phenotypic response to the compound.

-

Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, often using a high concentration of the free compound or by changing buffer conditions.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Candidate Prioritization: Prioritize candidate proteins that are significantly enriched in the compound-bead eluate compared to the control beads.

3.2 Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Identifying a binding partner is not sufficient; it is crucial to confirm that the compound engages this target in living cells. CETSA is the gold standard for this purpose[19][20][21][22].

-

Objective: To demonstrate that the compound binds to and stabilizes its target protein in intact cells.

-

Rationale: Ligand binding increases the thermal stability of a protein. CETSA measures this shift in melting temperature, providing direct evidence of target engagement in a physiological context[21][23].

Protocol 3.2.1: Western Blot-Based CETSA

-

Cell Treatment: Treat intact cells with the compound at various concentrations. A vehicle control is essential.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling.

-

Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Immunoblotting: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the band intensity versus temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Phase III: Mechanistic Pathway Analysis and In Vivo Proof-of-Concept

With a validated target, the focus shifts to understanding the downstream consequences of target engagement and evaluating the compound's effects in a more complex biological system[24].

4.1 Signaling Pathway Analysis

-

Objective: To map the downstream signaling pathways affected by the compound's interaction with its target.

-

Rationale: Understanding the pathway context is critical for predicting the compound's therapeutic effects and potential side effects.

Protocol 4.1.1: Phospho-Proteomics

-

Experimental Design: Treat a relevant cell line with the compound at its effective concentration (e.g., EC50 from a cell-based assay) for various time points (e.g., 15 min, 1 hr, 6 hr).

-

Sample Preparation: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

-

Bioinformatic Analysis: Quantify changes in phosphorylation at specific sites and use pathway analysis tools (e.g., Ingenuity Pathway Analysis, KEGG) to identify signaling nodes and pathways that are significantly modulated by the compound.

4.2 In Vivo Efficacy and Safety Assessment

The final preclinical step is to assess the compound's activity and safety in a living organism[25][26].

-

Objective: To evaluate the compound's therapeutic potential and toxicity profile in a relevant animal model.

-

Rationale: In vivo studies provide crucial data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that are essential before considering clinical development[27][28].

Protocol 4.2.1: Rodent Efficacy and Toxicology Study

-

Model Selection: Choose an appropriate animal model based on the validated mechanism of action (e.g., a xenograft model for an anti-cancer compound, a behavioral model for a CNS-active compound).

-

Dose-Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD). Administer the compound via a clinically relevant route (e.g., oral, intravenous) at escalating doses and monitor for signs of toxicity (e.g., weight loss, behavioral changes).

-

Efficacy Study: Treat animals with the compound at several doses below the MTD. Include vehicle control and positive control groups. Monitor the relevant efficacy endpoints over time (e.g., tumor volume, behavioral response).

-

PK/PD Analysis: Collect blood and tissue samples at various time points to measure compound concentration (PK) and target engagement/pathway modulation biomarkers (PD).

-

Terminal Toxicology: At the end of the study, perform a gross necropsy and histopathological analysis of major organs to identify any potential organ toxicities.

Data Synthesis and Visualization

A key aspect of this research framework is the integration and clear presentation of data from all phases.

5.1 Quantitative Data Summary

All quantitative data should be summarized for clear interpretation.

| Assay Type | Key Parameter | (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid | Control Compound |

| Kinase Screen | IC50 (µM) vs. Target X | [Insert Value] | [Insert Value] |

| Receptor Binding | Ki (nM) vs. Receptor Y | [Insert Value] | [Insert Value] |

| Cell Viability | EC50 (µM) in Cell Line Z | [Insert Value] | [Insert Value] |

| CETSA | ΔTm (°C) | [Insert Value] | N/A |

| In Vivo Efficacy | % Tumor Growth Inhibition | [Insert Value] | [Insert Value] |

5.2 Visualization of Workflows and Pathways

Visual models are essential for conceptualizing the complex relationships in MOA studies.

Caption: Proposed workflow for MOA elucidation.

Caption: Hypothetical signaling pathway.

Conclusion

While the mechanism of action for (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is currently unknown, the pyrimidinylpiperazine scaffold it belongs to has shown significant and varied biological activity. The lack of existing data necessitates a structured and comprehensive research plan. The phased approach detailed in this guide, beginning with unbiased phenotypic screening and culminating in in vivo proof-of-concept, provides a robust framework for elucidating the compound's pharmacological properties. By systematically applying the detailed protocols, researchers can effectively identify the molecular target, validate cellular engagement, and characterize the downstream signaling pathways, thereby building a complete and reliable profile of the compound's mechanism of action. This foundational knowledge is indispensable for any future therapeutic development.

References

-

Alto Predict. (2021, April 8). Phenotypic Platforms are Taking Over Drug Discovery. [Link]

-

Aragen Life Sciences. Target Identification and Validation. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

-

International Journal of Pharmaceutical Sciences. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

-

BioSpace. (2023, June 21). Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services. [Link]

-

Oncolines B.V. (2024, October 19). Kinome Profiling. [Link]

-

Bio-Rad. Target Discovery: Identification and Validation. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]

-

Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. [Link]

-

Slideshare. (2016, October 13). Target identification and validation. [Link]

-

Xtalks. (2023, November 23). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]

-

National Center for Biotechnology Information (NCBI). (2012, March 1). Target identification and mechanism of action in chemical biology and drug discovery. [Link]

-

National Center for Biotechnology Information (NCBI). (2020, December 31). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

National Center for Biotechnology Information (NCBI). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

Eurofins Discovery. In Vivo Pharmacology Studies. [Link]

-

National Center for Biotechnology Information (NCBI). (2021, March 23). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

Massive Bio. (2026, January 16). Preclinical Study. [Link]

-

PubMed. (1999). Tumor models: assessing toxicity in efficacy studies. [Link]

-

Vipergen. Drug Discovery Workflow - What is it?. [Link]

-

National Center for Biotechnology Information (NCBI). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

-

PubMed. (1997, October). In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract. [Link]

-

ResearchGate. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

-

Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

-

Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

-

CETSA. CETSA. [Link]

-

Wikipedia. Mechanism of action. [Link]

-

PubMed. (2008, May 13). In vitro receptor binding assays: general methods and considerations. [Link]

-

Advent Chembio Pvt. Ltd. 2-[1-(2-Oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl]acetic acid. [Link]

-

Sygnature Discovery. Mechanism of Action (MOA). [Link]

-

MDPI. (2023, June 21). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. [Link]

-

IntechOpen. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. (2008). In vitro receptor binding assays: General methods and considerations. [Link]

-

PubChem. (4-Acetylpiperazin-1-yl)acetic acid. [Link]

Sources

- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 6. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. pfizer.com [pfizer.com]

- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pharmaron.com [pharmaron.com]

- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 14. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]

- 15. fiveable.me [fiveable.me]

- 16. bio-rad.com [bio-rad.com]

- 17. wjbphs.com [wjbphs.com]

- 18. Target Identification and Validation - Aragen Life Sciences [aragen.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. CETSA [cetsa.org]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. massivebio.com [massivebio.com]

- 25. hoeford.com [hoeford.com]

- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 27. Tumor models: assessing toxicity in efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Versatility of (4-pyrimidin-2-yl)piperazin-1-yl-acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: A Scaffold of Therapeutic Promise

The confluence of the pyrimidine and piperazine heterocycles has yielded a plethora of bioactive molecules, with the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid framework emerging as a particularly fruitful scaffold in medicinal chemistry. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this core structure, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships (SAR) that govern their anticancer and anti-inflammatory properties, supported by detailed experimental protocols to facilitate further investigation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid scaffold have demonstrated significant potential in oncology by targeting fundamental signaling pathways that drive cancer progression. Two prominent mechanisms of action that have been elucidated are the inhibition of the PI3K/Akt signaling cascade and the disruption of the Menin-MLL protein-protein interaction.

Mechanism of Action 1: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a common feature in many human cancers. Small molecule inhibitors that target key kinases in this pathway, such as Akt, are therefore of significant therapeutic interest.

Key Insights on Causality: The pyrimidine and piperazine moieties can be strategically functionalized to occupy the ATP-binding pocket of Akt kinase. The acetic acid portion can be modified to enhance solubility and cell permeability, or to introduce additional interaction points with the target protein. Structure-activity relationship studies have shown that substitutions on the pyrimidine ring and the piperazine nitrogen can significantly influence inhibitory potency and selectivity.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives and related structures against various cancer cell lines.

| Compound ID | R Group Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Akt Inhibitor 5q | Pyrrolo[2,3-d]pyrimidine core | LNCaP (Prostate) | 0.018 | [1] |

| Akt Inhibitor 5t | Pyrrolo[2,3-d]pyrimidine core | PC-3 (Prostate) | 0.021 | [1] |

| Menin Inhibitor 37 | Irreversible pyrimidine | MLL-rearranged AML | Potent | [2] |

| Ciprofloxacin Derivative 2 | N/A | Multiple | 10 | [3] |

| Ciprofloxacin Derivative 6h | N/A | Multiple | 10 | [3] |

| Oxazolo[4,5-d]pyrimidine Derivative | p-tolyl | Leukemia & Colon | 0.2 - 2.0 | [4] |

| Piperazine Derivative 31 | Phenyl urea | MCF7 (Breast) | >10 | [5] |

| Piperazine Derivative 32 | Phenyl urea | MCF7 (Breast) | >10 | [5] |

| Piperazine Derivative 35 | Phenyl urea | MCF7 (Breast) | >10 | [5] |

| Piperazine Derivative 37 | Phenyl urea | MCF7 (Breast) | >10 | [5] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Derivatives of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid have demonstrated promising anti-inflammatory effects through the modulation of key inflammatory mediators and pathways.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes and Cytokine Production

A primary mechanism underlying the anti-inflammatory activity of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. [6][7]COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Additionally, these derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). [8][9][10] Authoritative Grounding: The ability to selectively inhibit COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastrointestinal mucosa. The pyrimidine-piperazine scaffold offers a versatile platform for optimizing COX-2 selectivity through targeted modifications. [6][7]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives and related compounds.

| Compound ID | Target | Assay | IC50 | Reference |

| Pyrimidine Derivative 5 | COX-2 | In vitro enzyme assay | 0.04 µM | [6] |

| Pyrimidine Derivative 6 | COX-2 | In vitro enzyme assay | 0.04 µM | [6] |

| Pyrimidine Derivative 135 | NF-κB | Reporter gene assay | 0.6 µM | [6] |

| Pyridinyl Pyrimidine 14 | TNF-α release | PBMC assay | 3.2 µM | [9] |

| Pyridinyl Pyrimidine 14 | IL-1β release | PBMC assay | 2.3 µM | [9] |

| Pyrrolo[2,3-d]pyrimidone 16c | TNF-α suppression | T-cell assay | 55% suppression | [8] |

| Pyrrolo[2,3-d]pyrimidone 16c | IL-2 suppression | T-cell assay | 54% suppression | [8] |

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. The following section provides step-by-step methodologies for key in vitro assays to assess the anticancer and anti-inflammatory potential of (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid derivatives.

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the test compound, recombinant Akt enzyme, and a suitable substrate (e.g., a GSK-3 fusion protein) in a kinase buffer.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: Add a second reagent containing ADP-to-ATP conversion enzymes.

-

Luminescence Detection: Add a luciferase-containing reagent and measure the luminescence using a plate reader.

-

Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 value.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of two molecules. A donor fluorophore (e.g., on an anti-tag antibody binding to Menin) and an acceptor fluorophore (e.g., on a tagged MLL peptide) will generate a FRET signal when in close proximity. Inhibitors of the interaction will disrupt this signal.

Protocol:

-

Reagent Preparation: Prepare solutions of tagged Menin protein, biotinylated MLL peptide, a terbium-cryptate labeled anti-tag antibody (donor), and streptavidin-d2 (acceptor).

-

Assay Plate Setup: In a low-volume 384-well plate, add the test compounds at various concentrations.

-

Protein Incubation: Add the Menin protein and MLL peptide to the wells and incubate to allow for binding.

-

Detection Reagent Addition: Add the donor and acceptor fluorophore reagents.

-

Signal Measurement: After a final incubation period, measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the Menin-MLL interaction and determine the IC50 value.

Anti-inflammatory Activity Assays

Principle: This assay measures the peroxidase activity of COX-2. The oxidation of a chromogenic substrate is coupled to the reduction of PGG2 to PGH2, and the resulting color change is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of heme (a COX cofactor), and the chromogenic substrate (e.g., TMPD).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of COX-2 inhibition for each compound concentration to calculate the IC50 value.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines released into the cell culture supernatant.

Protocol:

-

Cell Culture and Stimulation: Plate immune cells (e.g., macrophages or peripheral blood mononuclear cells) and treat with the test compounds for a pre-incubation period. Then, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

-

ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific cytokine (e.g., TNF-α, IL-6). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

-

Data Analysis: Generate a standard curve using known concentrations of the cytokine and determine the concentration of the cytokine in the treated samples. Calculate the percentage of inhibition of cytokine release.

Principle: This assay uses a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Protocol:

-

Cell Seeding: Plate the NF-κB reporter cell line in a 96-well plate.

-

Compound Treatment and Stimulation: Treat the cells with the test compounds, followed by an inflammatory stimulus to activate the NF-κB pathway.

-

Cell Lysis: After incubation, lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence with a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activation.

Conclusion and Future Directions

The (4-pyrimidin-2-yl)piperazin-1-yl-acetic acid scaffold represents a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activity. Its derivatives have shown significant promise as both anticancer and anti-inflammatory agents by targeting key molecular pathways with therapeutic potential. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships, particularly through the generation of focused compound libraries and computational modeling, will be crucial for the rational design of next-generation inhibitors. Further elucidation of the downstream effects of inhibiting the identified targets will provide a deeper understanding of the therapeutic potential and potential for off-target effects. Additionally, in vivo studies in relevant animal models are essential to validate the preclinical efficacy and safety of promising lead compounds. The continued investigation of this versatile chemical class holds great promise for the development of novel and effective therapies for a range of human diseases.

References

-

Redzicka, A., Wiatrak, B., & Jęśkowiak, I. (2023). 5-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Molecules, 28(10), 4123. [Link]

-

Asif, M. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 12(35), 22850-22886. [Link]

-

Wang, G., De Clercq, E., & Robins, M. J. (2000). Synthesis and cytokine modulation properties of pyrrolo[2, 3-d]-4-pyrimidone nucleosides. Journal of medicinal chemistry, 43(10), 2043-2048. [Link]

-

Breinlinger, E., Dombrowski, A. W., Erdman, P., Foley, C. M., Friedman, M., Gfesser, G. A., ... & Vasudevan, A. (2015). Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. Journal of medicinal chemistry, 58(15), 6088-6094. [Link]

-

Shaikh, M. H., & Subhedar, D. D. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(6), 856. [Link]

-

Anke, H., Bergendorff, O., & Sterner, O. (2007). Inhibition of inducible tumor necrosis factor-alpha expression by the fungal epipolythiodiketopiperazine gliovirin. Biological chemistry, 388(6), 631-638. [Link]

- N/A

-

Laufer, S., Albrecht, W., & Guserle, R. (2002). From imidazoles to pyrimidines: new inhibitors of cytokine release. Journal of medicinal chemistry, 45(11), 2343-2346. [Link]

- N/A

- N/A

-

He, M. M., Smith, A. S., Oslob, J. D., Flanagan, W. M., Braisted, A. C., Whalen, A., ... & Hoth, L. R. (2005). Small-molecule inhibition of TNF-alpha. Science, 310(5750), 1022-1025. [Link]

- N/A

- N/A

- N/A

-

Kumar, D., & Pradhan, V. (2007). Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation. European journal of pharmacology, 575(1-3), 177-185. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Liu, Y., Yin, Y., Zhang, J., Nomie, K., Zhang, L., Yang, D., ... & Zhao, G. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo [2, 3-d] pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. [Link]

-

Wang, L., Zhao, Y., Zhang, J., Li, Y., Liu, Y., Sun, Y., ... & Geng, M. (2024). Design and development of a series of 4-(piperazin-1-yl) pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 275, 116563. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Velihina, Y. S., Kachaeva, M. V., Pilyo, S. G., Zhirnov, V. V., & Brovarets, V. S. (2017). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted [8][11]Oxazolo [4, 5-D] Pyrimidines. Der Pharma Chemica, 9(12), 85-91. [Link]

- N/A

Sources

- 1. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytokine modulation properties of pyrrolo[2, 3-d]-4-pyrimidone nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid Structural Analogs and Derivatives

Introduction

The (4-pyrimidin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a hydrogen bond-accepting pyrimidine ring and a versatile piperazine linker allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides an in-depth exploration of the structural analogs and derivatives of (4-pyrimidin-2-ylpiperazin-1-yl)acetic acid, a key exemplar of this chemical class.

We will delve into the synthesis, biological activities, structure-activity relationships (SAR), and relevant experimental protocols for this compound family. The primary focus will be on their well-established role as ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a crucial target for treating anxiety and depression.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Core Scaffold Analysis and Synthesis Strategies

The archetypal structure consists of three key moieties: the pyrimidine ring, the central piperazine linker, and the acetic acid side chain. Each of these can be systematically modified to modulate the compound's interaction with biological targets.

General Synthesis Approach:

The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyrimidine and piperazine (or a suitable derivative), followed by alkylation of the secondary amine of the piperazine ring.

A representative synthesis is depicted below:

-

Step 1: Coupling of Pyrimidine and Piperazine. 2-Chloropyrimidine is reacted with a large excess of piperazine. Piperazine acts as both the nucleophile and the acid scavenger. This reaction is typically performed in a suitable solvent like ethanol at reflux temperatures.

-

Step 2: Alkylation of the Piperazine Nitrogen. The resulting 2-(piperazin-1-yl)pyrimidine is then alkylated with an acetic acid derivative, such as ethyl bromoacetate, in the presence of a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.

-

Step 3: Hydrolysis. The final step is the saponification of the ester to yield the desired carboxylic acid, typically using a base like sodium hydroxide followed by acidic workup.

This modular synthesis allows for the introduction of diversity at multiple points. For instance, substituted 2-halopyrimidines can be used in Step 1, and various alkylating agents can be employed in Step 2 to generate a wide array of derivatives.[3]

Biological Activity & Mechanism of Action

Derivatives of the (4-pyrimidin-2-yl)piperazine scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7] However, their most prominent and extensively studied application is in neuropharmacology, particularly as ligands for G protein-coupled receptors (GPCRs).

Primary Target: The 5-HT1A Receptor

Many analogs of (4-pyrimidin-2-yl)piperazin-1-yl)acetic acid are potent agonists or partial agonists of the serotonin 1A (5-HT1A) receptor.[8] This receptor is a key regulator of mood and anxiety.[1] The anxiolytic and antidepressant effects of drugs like buspirone are mediated, in part, through their action at these receptors.[9]

Mechanism of Action:

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/Go).[10] Upon activation by an agonist, the following signaling cascade is initiated:

-

G-Protein Activation: The agonist binding induces a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[11]

-

Ion Channel Modulation: The Gβγ dimer can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability.

This net inhibitory effect on neuronal activity in brain regions like the hippocampus and raphe nuclei is believed to underlie the therapeutic effects of 5-HT1A agonists.[12]

Signaling Pathway of 5-HT1A Receptor Activation

Caption: A typical workflow for a radioligand binding assay.

Protocol 2: In Vivo Evaluation of Anxiolytic-like Activity (Vogel Conflict Test)

This protocol assesses the anxiolytic potential of a compound in rats by measuring its ability to increase punished licking behavior.

Objective: To determine if a test compound reduces anxiety, evidenced by an increase in the number of shocks received during a drinking session.

Materials:

-

Subjects: Male Wistar rats, water-deprived for 48 hours.

-

Apparatus: A testing chamber with a metal grid floor and a drinking nozzle connected to a water source and a shock generator.

-

Test Compound: (4-Pyrimidin-2-yl)piperazin-1-yl)acetic acid derivative or reference drug (e.g., Diazepam). [8]* Vehicle: Saline or other appropriate solvent.

Procedure:

-

Acclimation: Acclimate rats to the testing chamber.

-

Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

-

Testing Session: Place the rat in the chamber. For a set period (e.g., 5 minutes), every 20th lick from the drinking nozzle results in a brief, mild electric shock delivered through the nozzle and the floor grid.

-

Data Collection: Record the total number of licks and the total number of shocks received during the session.

-

Analysis: Compare the number of shocks received by the drug-treated group to the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant increase in the number of shocks taken by the drug-treated group is indicative of an anxiolytic-like effect. [8]

Future Directions & Outlook

The (4-pyrimidin-2-yl)piperazine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:

-

Improving Selectivity: Designing new analogs with enhanced selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other GPCRs to minimize off-target effects.

-

Functional Selectivity: Developing "biased agonists" that preferentially activate specific downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment) to potentially separate therapeutic effects from adverse reactions. [10]* Multi-target Ligands: Intentionally designing derivatives that interact with multiple targets involved in neuropsychiatric disorders (e.g., dual 5-HT1A/D2 receptor ligands) for potentially enhanced efficacy in complex conditions like schizophrenia. [8]* Exploring New Therapeutic Areas: While well-established in neuroscience, the diverse biological activities reported for this scaffold, such as anticancer and antimicrobial effects, warrant further investigation and optimization. [5][13] By leveraging the synthetic tractability and rich pharmacological history of the (4-pyrimidin-2-yl)piperazine core, researchers are well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2694-704. Retrieved from [Link]

-

Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). Bioorganic & Medicinal Chemistry, 19(21), 6475-87. Retrieved from [Link]

-

Giral, M., et al. (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Behavioural Brain Research, 43(2), 145-51. Retrieved from [Link]

-

Ramos-García, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Methods and Findings in Experimental and Clinical Pharmacology, 36(2), 79-88. Retrieved from [Link]

-

Zaręba, P., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

-

Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. (1994). Chemical & Pharmaceutical Bulletin, 42(6), 1242-8. Retrieved from [Link]

-

5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

The Azapirone Metabolite 1-(2-pyrimidinyl)piperazine Depresses Excitatory Synaptic Transmission in the Hippocampus of the Alert Rat via 5-HT1A Receptors. (1994). Neuropharmacology, 33(3-4), 435-43. Retrieved from [Link]

-

New 5-HT(1A) receptor ligands containing a N'-cyanoisonicotinamidine nucleus: synthesis and in vitro pharmacological evaluation. (2010). Bioorganic & Medicinal Chemistry, 18(9), 3158-66. Retrieved from [Link]

-

Yuan, W., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. Medicine, 103(24), e38496. Retrieved from [Link]

-

Abdel-Rahman, H. M., & Sheha, M. (2005). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). ResearchGate. Retrieved from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Retrieved from [Link]

-

Abdel-Rahman, H. M., & Sheha, M. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]

-

Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]

-

Testai, L., et al. (1994). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 37(16), 2621-6. Retrieved from [Link]

-

Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. (2023). bioRxiv. Retrieved from [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-5. Retrieved from [Link]

-

Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. (2021). Molecules, 26(11), 3195. Retrieved from [Link]

-

4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. (2016). European Patent Office. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2024). ChemMedChem. Retrieved from [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2011). ResearchGate. Retrieved from [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3356. Retrieved from [Link]

-

Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(24), 4516-25. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (2020). MDPI. Retrieved from [Link]

-

Piperazin-1-yl-acetic acid. (n.d.). PubChem. Retrieved from [Link]

- United States Patent (19). (1992). Google Patents.

- Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (2012). Google Patents.

-

7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 2. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: … [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain | bioRxiv [biorxiv.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. The azapirone metabolite 1-(2-pyrimidinyl)piperazine depresses excitatory synaptic transmission in the hippocampus of the alert rat via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Stability Assessment of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro stability of the novel compound, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. The principles and methodologies detailed herein are designed to establish a robust understanding of the compound's intrinsic chemical and metabolic liabilities, which is a critical step in early drug discovery and development.

Introduction: The Imperative of Early Stability Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. A compound's stability, both chemical and metabolic, is a cornerstone of its developability. Early and accurate assessment of in vitro stability allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular properties for improved bioavailability and therapeutic efficacy.[1][2]

(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which in turn is substituted with an acetic acid group. This structural motif is of interest in medicinal chemistry due to the versatile pharmacological activities associated with piperazine derivatives.[1][3] However, the constituent functional groups also present potential sites for degradation, necessitating a thorough stability evaluation. This guide will delineate a systematic approach to characterizing the stability of this compound.

Physicochemical Properties and Postulated Degradation Pathways

A molecule's structure dictates its inherent stability. The key structural features of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid suggest several potential degradation pathways:

-

Hydrolysis: The acetic acid moiety is generally stable, but under extreme pH and temperature conditions, decarboxylation could be a minor pathway.

-

Oxidation: The nitrogen atoms in the piperazine and pyrimidine rings are susceptible to oxidation. The piperazine ring, in particular, can undergo N-oxidation or dealkylation, which are common metabolic routes for piperazine-containing drugs.[4][5]

The pyrimidine ring is generally electron-deficient and relatively stable, but enzymatic hydroxylation is a possibility. The physicochemical properties, such as lipophilicity and pKa, will also influence the compound's susceptibility to degradation by affecting its solubility and interaction with enzymes.

Methodologies for In Vitro Stability Assessment

A multi-faceted approach is required to comprehensively evaluate the in vitro stability of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid. The following sections detail the experimental protocols for assessing its chemical and metabolic stability.

Chemical Stability Evaluation

This assay assesses the intrinsic stability of the compound in aqueous solutions at different pH values, mimicking various physiological environments.

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).

-

Compound Stock Solution: Prepare a 10 mM stock solution of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid in a suitable organic solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution to a final concentration of 1 µM in each of the prepared buffers. Incubate the solutions at 37°C.

-

Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.

-

Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound.

Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate the susceptibility of the compound to phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[5]

Experimental Protocol:

-

Reagents:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

-

Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.

-

Initiation of Reaction: Pre-warm the master mix to 37°C. Initiate the reaction by adding (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid to a final concentration of 1 µM.

-

Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

-

Sample Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.

-

Controls:

-

No NADPH: To assess non-enzymatic degradation.

-

No Microsomes: To assess compound stability in the buffer.

-

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS.

Metabolic Stability in Plasma

This assay evaluates the stability of the compound in the presence of plasma enzymes, such as esterases and amidases.

Experimental Protocol:

-

Reagents:

-

Pooled human plasma

-

Phosphate buffer (pH 7.4)

-

-

Incubation: Dilute the compound stock solution to a final concentration of 1 µM in pre-warmed human plasma.

-

Time Points: Collect aliquots at 0, 30, 60, 120, and 240 minutes.

-

Sample Quenching: Quench the reaction by adding three volumes of ice-cold acetonitrile with an internal standard to precipitate plasma proteins.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific analytical method is crucial for accurate quantification of the parent compound. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.[6]

Table 1: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | To be determined by infusion of the compound |

| Internal Standard | A structurally similar and stable compound |

Data Analysis and Interpretation

The data obtained from the stability assays are used to calculate key parameters that describe the compound's stability profile.

-

Half-Life (t1/2): The time required for 50% of the compound to be eliminated. It is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

-

k = - (slope)

-

t1/2 = 0.693 / k

-

-

Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for the compound.

-

Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

-

Table 2: Example Data Summary for In Vitro Stability

| Assay | Parameter | Result | Interpretation |

| Chemical Stability | % Remaining at 24h (pH 7.4) | > 95% | Chemically stable |

| Microsomal Stability | t1/2 (min) | 35 | Moderate clearance |

| Clint (µL/min/mg) | 19.8 | Moderate clearance | |

| Plasma Stability | % Remaining at 4h | > 90% | Stable in plasma |

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding.

Caption: Overview of the experimental workflows for chemical, microsomal, and plasma stability assays.

Potential Metabolic Pathways

Based on the structure of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid and common metabolic pathways for piperazine derivatives, the following transformations can be anticipated.[4][5]

Sources

An In-depth Technical Guide on (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid (CAS No. 244255-92-3), a heterocyclic organic compound featuring the privileged pyrimidinylpiperazine scaffold. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, and its potential pharmacological significance based on the well-documented activities of structurally related analogs. The guide also includes detailed, actionable experimental protocols for its synthesis and biological evaluation, alongside visual diagrams to elucidate key concepts and workflows.

Introduction: The Significance of the Pyrimidinylpiperazine Scaffold

The pyrimidinylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a versatile pharmacophore that imparts a wide range of biological activities. This structural motif is a key component in numerous approved drugs, particularly those targeting the central nervous system.[1][2] A prime example is the azapirone class of anxiolytics and antidepressants, which includes buspirone, gepirone, and tandospirone.[1][3] The active metabolite of many of these drugs, 1-(2-pyrimidinyl)piperazine (1-PP), is known to exert its effects through antagonism of α₂-adrenergic receptors and partial agonism at 5-HT₁A receptors.[2][4][5]

The compound of interest, (4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid, appends an acetic acid group to this core structure. This modification is anticipated to significantly influence the compound's physicochemical properties, such as solubility and polarity, and potentially modulate its pharmacokinetic and pharmacodynamic profile. The introduction of a carboxylic acid functional group can alter receptor binding interactions, introduce new metabolic pathways, and affect the overall disposition of the molecule within a biological system. This guide will explore the implications of this structural feature and outline a research framework for its characterization.